molecular formula C11H15N3O3 B11787437 2-(1-Methylpiperidin-3-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

2-(1-Methylpiperidin-3-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B11787437
M. Wt: 237.25 g/mol
InChI Key: BRUKJDZSSWTSSQ-UHFFFAOYSA-N
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Description

2-(1-Methylpiperidin-3-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is an organic compound that features a piperidine ring and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpiperidin-3-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpiperidin-3-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

2-(1-Methylpiperidin-3-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methylpiperidin-3-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyridazine derivatives, such as:

  • 2-(1-Methylpiperidin-3-yl)acetic acid
  • 2,3-Dihydropyridazine derivatives

Uniqueness

What sets 2-(1-Methylpiperidin-3-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid apart is its unique combination of the piperidine and pyridazine rings, which can confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

2-(1-methylpiperidin-3-yl)-3-oxopyridazine-4-carboxylic acid

InChI

InChI=1S/C11H15N3O3/c1-13-6-2-3-8(7-13)14-10(15)9(11(16)17)4-5-12-14/h4-5,8H,2-3,6-7H2,1H3,(H,16,17)

InChI Key

BRUKJDZSSWTSSQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)N2C(=O)C(=CC=N2)C(=O)O

Origin of Product

United States

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